molecular formula C11H14INO B398264 N-(sec-butyl)-4-iodobenzamide

N-(sec-butyl)-4-iodobenzamide

Cat. No.: B398264
M. Wt: 303.14g/mol
InChI Key: SYCLZHCJIGWBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-iodobenzamide is a benzamide derivative characterized by a sec-butyl amine group attached to the benzamide scaffold and an iodine atom at the para position of the aromatic ring. Benzamides are notable for their high melanin affinity, making them candidates for melanoma-targeted theranostics . The iodine substituent facilitates radiolabeling, enabling applications in imaging (e.g., SPECT) and targeted radionuclide therapy .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14g/mol

IUPAC Name

N-butan-2-yl-4-iodobenzamide

InChI

InChI=1S/C11H14INO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

SYCLZHCJIGWBRZ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their properties:

Compound Name Substituents/Modifications Molecular Weight Key Applications Clinical/Preclinical Stage References
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) Diethylaminoethyl side chain 347.21 Melanoma imaging (SPECT), phase II/III trials Phase II/III (clinical)
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide Piperidinylaminoethyl side chain 358.22 TAAR5 receptor studies (inactive ligand) Preclinical
4-IBP (N-Benzylpiperidin-4-yl-4-iodobenzamide) Benzylpiperidinyl group 447.32 Sigma receptor targeting (breast cancer) Preclinical
N-(5-chloropyridin-2-yl)-4-iodobenzamide Chloropyridinyl group 358.56 Undisclosed (high logP: 4.7) Preclinical
N-(2,3-dihydro-1H-inden-2-yl)-4-iodobenzamide (B8) Dihydroindenyl group 381.25 Synthetic intermediate (49.68% yield) Preclinical

Structural Insights :

  • BZA’s diethylaminoethyl group enhances solubility and melanin binding, critical for melanoma specificity .

Pharmacokinetic and Biodistribution Profiles

Key Findings:

BZA: Melanoma Uptake: 6–24 hours post-injection, tumor/blood ratio = 37, tumor/muscle = 95 in murine models . Metabolism: Slow urinary excretion (t₁/₂ > 24 hours) due to stability against deiodination . Specificity: 100% specificity in phase II trials (123 patients) .

4-IBP :

  • Receptor Binding : High affinity for σ₁/σ₂ receptors (Kₐ = 26 nM in MCF-7 cells) .
  • Biodistribution : Rapid blood clearance but prolonged retention in hepatobiliary systems .

Chloropyridinyl Derivative ():

  • logP : 4.7, suggesting increased membrane permeability but possible hepatotoxicity risks .

Therapeutic and Diagnostic Efficacy

  • BZA: Demonstrated 81% sensitivity and 100% specificity in melanoma detection, with utility in post-therapy monitoring . Radiolabeled with ¹²³I or ¹³¹I, it enables theranostic applications .
  • N-(sec-butyl)-4-iodobenzamide: Analogous to BZA, its sec-butyl group may improve metabolic stability but requires validation in melanoma models.

Mechanistic Divergences

  • Substituents like methoxy or acetamido groups (e.g., Compound 6 in ) enhance uptake by slowing urinary excretion .
  • Receptor-Mediated Uptake: 4-IBP’s σ receptor binding is irrelevant in melanoma but critical in breast cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.